N-(4-Chlorophenyl)-1H-indole-3-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-1H-indole-3-carboxamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1H-indole-3-carboxamide typically involves the reaction of 4-chloroaniline with indole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
N-(4-Chlorophenyl)-1H-indole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Exhibits antitubercular activity.
Uniqueness
N-(4-Chlorophenyl)-1H-indole-3-carboxamide is unique due to its indole core structure, which is known for its versatility in drug design. The presence of the 4-chlorophenyl group further enhances its chemical properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
26977-44-6 |
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Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1H-indole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN2O/c16-10-5-7-11(8-6-10)18-15(19)13-9-17-14-4-2-1-3-12(13)14/h1-9,17H,(H,18,19) |
InChI Key |
GKHUQLGABBRKDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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